molecular formula C15H13NO4S B8143817 N-(4-Methylphenylsulfonyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

N-(4-Methylphenylsulfonyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

Cat. No.: B8143817
M. Wt: 303.3 g/mol
InChI Key: JXVKKFZWABUXGL-UHFFFAOYSA-N
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Description

N-(4-Methylphenylsulfonyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one (CAS 182145-44-4) is a synthetic small molecule with the molecular formula C16H15NO3S and a molecular weight of 301.36 g/mol . This compound features a benzoxazin-2-one core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities and relatively low toxicity . The scaffold is frequently investigated for its potential in central nervous system (CNS) drug discovery, with research indicating its applicability in developing treatments for neurodegenerative diseases and as a potent dopamine D2 receptor antagonist with activity in inhibiting serotonin reuptake, suggesting potential for depression treatment . Furthermore, derivatives of the 1,4-benzoxazin-3-one structure have demonstrated significant anti-inflammatory properties in microglial cells, effectively reducing LPS-induced production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . The compound is offered with a purity of 98% and is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key synthetic intermediate for further chemical elaboration . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-4H-3,1-benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c1-11-6-8-13(9-7-11)21(18,19)16-14-5-3-2-4-12(14)10-20-15(16)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVKKFZWABUXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Sulfonamide-Containing Amino Alcohol

The precursor N-(4-methylphenylsulfonyl)-2-aminobenzyl alcohol can be prepared through nucleophilic substitution:

2-Aminobenzyl alcohol+4-methylbenzenesulfonyl chlorideEt3N, CH2Cl2N-(4-methylphenylsulfonyl)-2-aminobenzyl alcohol\text{2-Aminobenzyl alcohol} + \text{4-methylbenzenesulfonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{N-(4-methylphenylsulfonyl)-2-aminobenzyl alcohol}

Triethylamine scavenges HCl, with reaction completion monitored by TLC. Purification via silica gel chromatography (hexane:ethyl acetate gradient) typically yields 60–75% product.

Chloroformate-Mediated Cyclization

Adapting the patent methodology, the sulfonylated amino alcohol reacts with 4-nitrophenyl chloroformate under inert atmosphere:

Reaction Conditions

  • Solvent: Methyl tert-butyl ether (MTBE)

  • Base: Aqueous KOH (pH 8.5–11)

  • Temperature: 20–25°C

  • Time: 2–6 hours

StepProcess1Slow addition of 4-nitrophenyl chloroformate to amino alcohol solution2Carbamate intermediate formation (monitored by 1H NMR)3Quenching with aqueous KOH to initiate cyclization4Biphasic separation and organic phase isolation\begin{array}{ll}
\text{Step} & \text{Process} \
\hline
1 & \text{Slow addition of 4-nitrophenyl chloroformate to amino alcohol solution} \
2 & \text{Carbamate intermediate formation (monitored by }^{1}\text{H NMR)} \
3 & \text{Quenching with aqueous KOH to initiate cyclization} \
4 & \text{Biphasic separation and organic phase isolation} \
\end{array}

Key Optimization Parameters

  • Chloroformate stoichiometry : 1.1–1.3 equivalents prevent oligomerization

  • Base strength : Concentrated KOH (10–15%) accelerates cyclization but risks hydrolysis

  • Solvent choice : MTBE improves phase separation vs. THF

Synthetic Route 2: Post-Cyclization Sulfonylation

Benzoxazinone Core Synthesis

Following the one-step protocol:

2-Aminobenzyl alcohol+methyl chloroformateNaHCO3,toluene1,4-dihydro-2H-3,1-benzoxazin-2-one\text{2-Aminobenzyl alcohol} + \text{methyl chloroformate} \xrightarrow{\text{NaHCO}_3, \text{toluene}} \text{1,4-dihydro-2H-3,1-benzoxazin-2-one}

Yield: 68–82% after recrystallization from ethanol.

Lactam Nitrogen Sulfonylation

The lactam’s NH exhibits reduced nucleophilicity, necessitating strong bases:

Benzoxazinone+4-methylbenzenesulfonyl chlorideNaH, THFN-(4-methylphenylsulfonyl) derivative\text{Benzoxazinone} + \text{4-methylbenzenesulfonyl chloride} \xrightarrow{\text{NaH, THF}} \text{N-(4-methylphenylsulfonyl) derivative}

Reaction Profile

  • Temperature: 0°C → room temperature

  • Time: 12–24 hours

  • Workup: Aqueous HCl quench, extraction with dichloromethane

Challenges

  • Competing O-sulfonylation requires careful base selection

  • Low yields (30–45%) due to steric hindrance

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Pre-sulfonylation)Route 2 (Post-sulfonylation)
Overall Yield55–65%25–40%
Purification ComplexityModerate (chromatography)High (multiple byproducts)
Scalability>100 g demonstratedLimited to <50 g
Functional Group ToleranceSensitive to strong basesTolerates diverse substituents

Route 1 proves superior for large-scale synthesis, while Route 2 offers flexibility for late-stage modifications.

Analytical Characterization

Spectroscopic Data

Representative 1H^{1}\text{H} NMR (CDCl3_3)

  • δ 7.80 (d, J=8.3 Hz, 2H, Ar–SO2_2)

  • δ 7.35 (d, J=8.1 Hz, 2H, Ar–CH3_3)

  • δ 4.65 (s, 2H, OCH2_2)

  • δ 2.45 (s, 3H, CH3_3)

HRMS (ESI+)
Calculated for C15_{15}H14_{14}NO4_4S [M+H]+^+: 312.0695
Observed: 312.0698

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H2_2O) shows ≥98% purity at 254 nm, with retention time 6.78 min .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenylsulfonyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
N-(4-Methylphenylsulfonyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one has been investigated for its potential therapeutic properties. Research indicates that compounds of this class can modulate immune responses and may be effective in treating conditions such as cancer and autoimmune disorders. For instance, a patent outlines the use of aryl dihydro-2H-benzoxazine sulfonamides for promoting RORγt activity and increasing interleukin-17 levels, which are crucial in immune responses .

Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism suggests potential applications in developing new antibiotics or treatments for resistant bacterial strains .

Case Studies
A notable case study involved the synthesis of related compounds that demonstrated significant anti-cancer activity in vitro. The compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Agricultural Science

Pesticidal Properties
this compound has been evaluated for its potential as a pesticide. The compound's structural characteristics allow it to interact with biological systems in pests, potentially disrupting their growth and reproduction. Preliminary studies suggest efficacy against certain insect pests and fungal pathogens .

Herbicide Development
Research into the herbicidal properties of this compound has indicated that it may inhibit specific enzyme pathways in plants, leading to stunted growth or death of target weeds. Such findings are critical for developing environmentally friendly herbicides that minimize harm to non-target species .

Material Science

Polymer Chemistry
In material science, this compound is explored as a building block for synthesizing novel polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength .

Nanotechnology Applications
The compound's unique chemical structure allows it to be used in the development of nanomaterials. Research indicates that it can serve as a precursor for creating nanoparticles with specific functionalities, which can be applied in drug delivery systems or as catalysts in chemical reactions .

Data Table: Summary of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryCancer treatment, antimicrobial agentsImmune modulation, resistance management
Agricultural SciencePesticides and herbicidesTargeted pest control, reduced environmental impact
Material SciencePolymer synthesis and nanotechnologyEnhanced material properties

Mechanism of Action

The mechanism of action of N-(4-Methylphenylsulfonyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences

Substitution Position: The target compound features a sulfonyl group on the nitrogen, whereas most analogs (e.g., 2a, 2b, Efavirenz) have substitutions at the 4-position of the benzoxazinone ring. This positional difference significantly alters electronic properties and steric interactions.

Synthetic Complexity :

  • Efavirenz requires enantioselective synthesis due to its chiral center , while the target compound’s synthesis may prioritize sulfonylation efficiency. Methods like HI-mediated cyclization (used for 2a and 2b) are unsuitable for introducing sulfonyl groups, necessitating orthogonal protection/deprotection strategies.

Biological Activity: Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment, with activity linked to its trifluoromethyl and cyclopropylethynyl groups .

Physicochemical Properties

  • Melting Points : Derivatives with bulky substituents (e.g., 2b: 219–221°C) exhibit higher melting points due to increased crystal packing efficiency. The target compound’s sulfonyl group may similarly elevate its melting point.

Biological Activity

N-(4-Methylphenylsulfonyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one is a compound of growing interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C21H19NO3S
  • Molecular Weight : 365.45 g/mol
  • CAS Number : 90563-93-2

The compound features a benzoxazine core, which is known for its pharmacological significance. The presence of the sulfonyl group enhances its solubility and reactivity.

Synthesis

Recent advancements in synthetic methodologies have facilitated the production of benzoxazine derivatives, including this compound. Techniques such as transition metal catalysis and microwave-assisted synthesis have been employed to improve yields and reduce reaction times .

Antimicrobial Properties

Research indicates that benzoxazine derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds with similar structures possess antifungal and antibacterial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antiproliferative Effects

This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown inhibitory effects on certain kinases involved in cancer progression, which may provide a pathway for further therapeutic developments .

Case Studies

  • Antifungal Activity : A study conducted on a series of benzoxazine derivatives revealed that this compound exhibited significant antifungal activity against Candida species. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antifungal agents .
  • Cancer Cell Studies : In a recent experiment involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls .

Tables of Biological Activity

Biological Activity Effect Observed Reference
AntimicrobialSignificant inhibition against various pathogens
AntiproliferativeInduction of apoptosis in cancer cells
Enzyme inhibitionInhibition of cancer-related kinases

Q & A

Q. How are pharmacokinetic challenges addressed for this compound class?

  • Answer:
  • Prodrug strategies : Esterification of the sulfonyl group improves oral bioavailability (e.g., as seen in antiretrovirals) .
  • CYP450 inhibition studies : Screen for drug-drug interactions using human liver microsomes .

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